2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione
CAS No.: 75001-08-0
Cat. No.: VC2440946
Molecular Formula: C14H17NO5
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75001-08-0 |
|---|---|
| Molecular Formula | C14H17NO5 |
| Molecular Weight | 279.29 g/mol |
| IUPAC Name | 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C14H17NO5/c16-6-8-20-10-9-19-7-5-15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,16H,5-10H2 |
| Standard InChI Key | XHEZLQRARQJFLN-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCO |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCO |
Introduction
Chemical Structure and Properties
Molecular Structure
2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione consists of an isoindole-1,3-dione core (also known as a phthalimide group) with an extended polyethylene glycol chain attached to the nitrogen atom. The PEG chain terminates with a hydroxyl group, making it a functionalized phthalimide derivative . The structure can be visualized as having three main components: the aromatic isoindole-1,3-dione ring system, the flexible PEG linker consisting of three ethylene glycol units, and the terminal hydroxyl group that provides a site for further chemical modifications .
The planar aromatic ring system of the isoindole-1,3-dione portion contributes to the molecule's rigidity, while the PEG chain introduces flexibility. This combination of rigid and flexible segments in the same molecule is a key structural feature that contributes to its usefulness in various applications, particularly in pharmaceutical development where such mixed properties can be advantageous for molecular recognition and binding .
Physical and Chemical Properties
The physical and chemical properties of 2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione are summarized in the following table:
The presence of the PEG chain significantly impacts the compound's physicochemical properties, particularly by enhancing its water solubility compared to unmodified phthalimides. This feature is especially valuable in pharmaceutical applications, where water solubility often poses a significant challenge for drug candidates. Additionally, the PEG chain improves biocompatibility, potentially reducing toxicity and immunogenicity in biological systems, which is another critical factor in pharmaceutical development .
Identifiers and Nomenclature
For proper identification and reference in scientific literature and databases, 2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione is associated with various identifiers and alternative names:
The compound is also known by several synonyms, including:
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2-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)isoindoline-1,3-dione
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1H-Isoindole-1,3(2H)-dione,2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-
These multiple identifiers facilitate accurate cross-referencing across different chemical databases and literature sources, ensuring consistent identification of this compound in various research contexts.
Applications and Research
Pharmaceutical Development
2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione has significant applications in pharmaceutical research and development, primarily serving as an intermediate in the synthesis of drug candidates. The compound's utility in this field stems from several key attributes:
The PEG chain in the compound can enhance the pharmacokinetic properties of the resulting drug molecules, including improved solubility and reduced toxicity. This is particularly valuable for developing drugs targeting conditions where solubility and bioavailability are limiting factors. Additionally, the compound's ability to cross the blood-brain barrier makes it especially valuable for developing pharmaceuticals targeting neurological disorders . The blood-brain barrier presents a significant challenge in neuropharmaceutical development, and compounds that can effectively traverse this barrier are highly sought after.
Furthermore, the presence of a terminal hydroxyl group provides a convenient attachment point for coupling with other bioactive molecules or targeting moieties, enabling the development of more sophisticated pharmaceutical agents with improved specificity and efficacy .
Polymer Chemistry
In polymer chemistry, 2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione contributes to the development of specialty polymers with enhanced properties:
The compound can be incorporated into polymer structures to enhance thermal stability and mechanical properties, making it valuable for producing high-performance materials . The rigid isoindole-1,3-dione core can impart thermal resistance, while the PEG chain may contribute to flexibility and processability. Additionally, the terminal hydroxyl group allows for copolymerization or crosslinking with other monomers, enabling the creation of polymers with tailored properties for specific applications .
When incorporated into polymer structures, the compound's unique combination of rigid aromatic core and flexible PEG segment can result in materials with interesting self-assembly behaviors, potentially useful for creating nanomaterials with specialized functions .
Cosmetic Formulations
The application of 2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione in cosmetic formulations capitalizes on the compound's specific properties:
The compound is incorporated into skincare products for its moisturizing properties, helping to improve skin hydration and texture . The PEG chain likely contributes to these properties by enhancing water retention and improving the compound's compatibility with other cosmetic ingredients. Additionally, derivatives of this compound might serve as precursors for developing novel cosmetic ingredients with improved stability, sensory characteristics, or dermal delivery capabilities .
The compound's solubility-enhancing properties may also be leveraged to improve the formulation of cosmetic products containing otherwise poorly soluble active ingredients, potentially enhancing their efficacy and stability .
Biochemical Research
In biochemical research, 2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione serves as a valuable reagent:
The compound acts as a reagent in biochemical assays, facilitating the study of enzyme activities and interactions . This application aids researchers in drug discovery and development by providing tools for investigating biological processes at the molecular level. The compound may also serve as a building block for developing molecular probes or affinity labels used in studying protein structures and functions .
Additionally, the compound's ability to be functionalized through its terminal hydroxyl group makes it useful for creating specialized reagents for specific biochemical applications, such as fluorescent or spin-labeled probes for imaging or spectroscopic studies .
Environmental Applications
The environmental applications of 2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione focus on sustainability:
The compound is explored for its potential in developing biodegradable materials, contributing to sustainability efforts in various industries, including packaging and consumer goods . Its integration into polymer structures may lead to materials with improved environmental profiles compared to conventional plastics. Additionally, derivatives of this compound might be investigated for applications in environmental sensing or remediation technologies, leveraging their chemical properties for detecting or sequestering environmental contaminants .
The compound's combination of functional groups could potentially be exploited for developing materials with specialized environmental interactions, such as stimuli-responsive polymers that respond to environmental conditions in useful ways .
Future Research Directions
Based on the current applications and properties of 2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione, several promising research directions can be identified:
In pharmaceutical development, further exploration of the compound's ability to cross the blood-brain barrier could lead to new approaches for treating neurological disorders. Research might focus on developing derivatives with enhanced specificity for neural targets while maintaining the beneficial properties of the PEG chain .
For polymer chemistry, investigating new polymerization methods incorporating this compound could yield materials with novel combinations of properties, such as biodegradability combined with high performance. The compound's dual rigid-flexible nature might enable the development of polymers with interesting self-assembly behaviors at the nanoscale .
In cosmetic science, research might explore the development of derivatives with enhanced skin penetration or moisturizing properties, potentially leading to more effective skincare products. Additionally, investigating the compound's potential interactions with other cosmetic ingredients could reveal synergistic formulations .
For environmental applications, research could focus on optimizing the biodegradability and performance of materials incorporating this compound, potentially contributing to more sustainable packaging and consumer products .
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